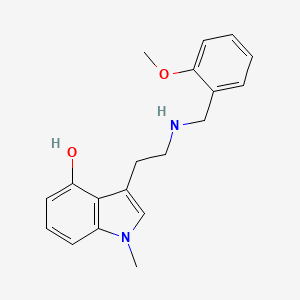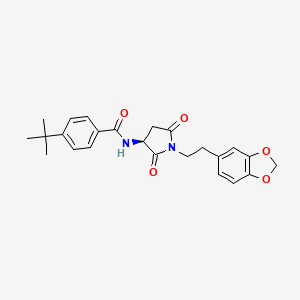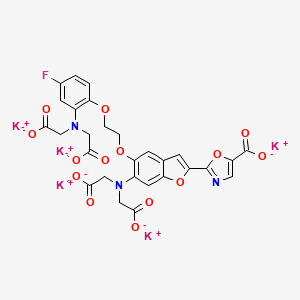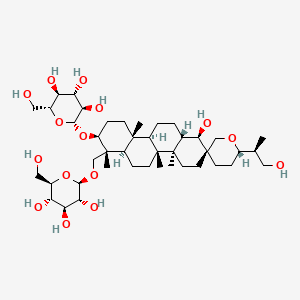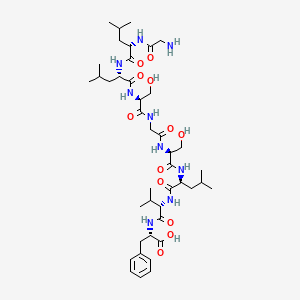
Mouse TREM-1 SCHOOL peptide, control
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mouse TREM-1 SCHOOL peptide, control is a synthetic peptide used as a negative control for Mouse TREM-1 SCHOOL peptide. It is primarily utilized in scientific research to study the role of TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) in various biological processes. The peptide sequence is Gly-Leu-Leu-Ser-Gly-Ser-Leu-Val-Phe, and it has a molecular weight of 892.05 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mouse TREM-1 SCHOOL peptide, control involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Mouse TREM-1 SCHOOL peptide, control can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Scientific Research Applications
Mouse TREM-1 SCHOOL peptide, control is widely used in scientific research, particularly in the fields of immunology and inflammation. Some key applications include:
Studying TREM-1 Signaling: It serves as a control to understand the role of TREM-1 in immune responses.
Cancer Research: Investigating the effects of TREM-1 inhibition on tumor growth and progression.
Sepsis and Inflammatory Diseases: Exploring the potential therapeutic effects of TREM-1 inhibition in conditions like sepsis and inflammatory bowel disease
Mechanism of Action
Mouse TREM-1 SCHOOL peptide, control acts as a negative control by not interacting with TREM-1 or its signaling pathways. This allows researchers to differentiate between specific and non-specific effects of TREM-1 SCHOOL peptide. The molecular targets and pathways involved in TREM-1 signaling include the interaction with its signaling partner DAP-12, leading to the activation of downstream inflammatory responses .
Comparison with Similar Compounds
Mouse TREM-1 SCHOOL peptide, control is unique in its role as a negative control. Similar compounds include:
Mouse TREM-1 SCHOOL peptide: The active peptide that interacts with TREM-1.
Nangibotide: A TREM-1 inhibitor used in clinical trials for sepsis.
TREM-2 and TREM-3 Peptides: Other peptides targeting different TREM receptors
These compounds differ in their specific targets and applications, highlighting the uniqueness of this compound in providing a baseline for comparison in research studies.
Properties
Molecular Formula |
C42H69N9O12 |
|---|---|
Molecular Weight |
892.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H69N9O12/c1-22(2)14-27(45-33(54)18-43)37(57)47-28(15-23(3)4)38(58)50-31(20-52)36(56)44-19-34(55)46-32(21-53)40(60)48-29(16-24(5)6)39(59)51-35(25(7)8)41(61)49-30(42(62)63)17-26-12-10-9-11-13-26/h9-13,22-25,27-32,35,52-53H,14-21,43H2,1-8H3,(H,44,56)(H,45,54)(H,46,55)(H,47,57)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,62,63)/t27-,28-,29-,30-,31-,32-,35-/m0/s1 |
InChI Key |
SAFLDTZNKHAXNA-JNCVKUDUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


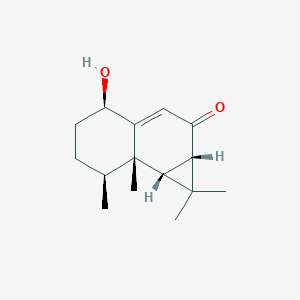
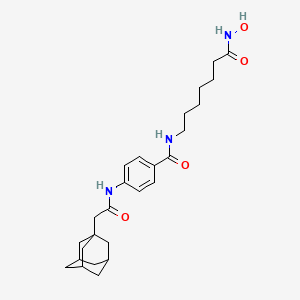
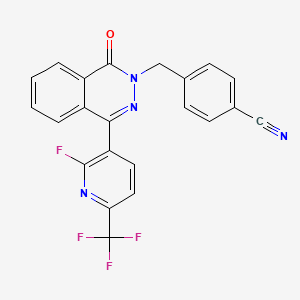
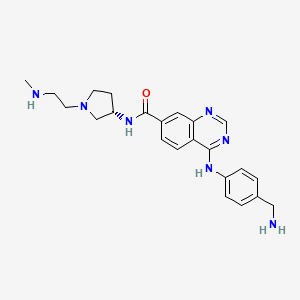
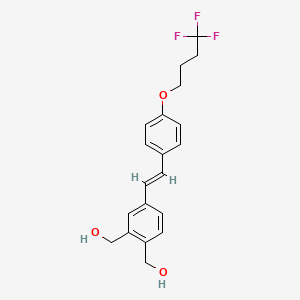

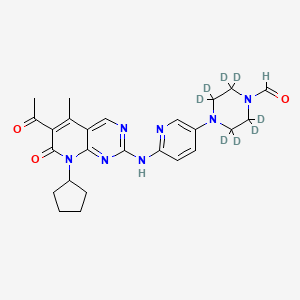

![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
